Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-

Catalog No.
S991369
CAS No.
474534-78-6
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, ...

CAS Number

474534-78-6

Product Name

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-

IUPAC Name

(2S)-2-amino-N-benzyl-3-methoxypropanamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

WPLANNRKFDHEKD-JTQLQIEISA-N

SMILES

COCC(C(=O)NCC1=CC=CC=C1)N

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N

Isomeric SMILES

COC[C@@H](C(=O)NCC1=CC=CC=C1)N

(2S)-2-amino-3-methoxy-N-(phenylmethyl)propanamide, also known as (2S)-lacosamide impurity D or SPM 6912, is a derivative of propanoic acid (propanamide). Limited information is available regarding its origin or specific significance in scientific research []. However, its structure suggests potential applications as a chiral intermediate or building block in organic synthesis.


Molecular Structure Analysis

The key features of the molecule include (refer to resources for chemical structure depictions []):

  • Central Propane Chain: A three-carbon chain forms the backbone.
  • Carboxamide Group (CONH2): A carbonyl group (C=O) is linked to a nitrogen atom (NH2), forming the amide functional group.
  • Substituted Carbons: The second carbon (2S) has an amino group (NH2) and a methoxy group (OCH3) attached. The terminal carbon (3) has a N-phenylmethyl group (CH2-C6H5), where a phenyl ring (C6H5) is connected through a methylene bridge (CH2) to the nitrogen of the amide group.
  • Chirality: The (2S) designation indicates the molecule has a stereocenter at the second carbon. This means there are two non-superimposable mirror images of the molecule, with potential differences in biological activity.

Chemical Reactions Analysis

  • Hydrolysis: The amide bond can be broken down by water (hydrolysis) under acidic or basic conditions, releasing propanoic acid, benzylamine, and methanol.
  • Esterification: The methoxy group could potentially react with an alcohol under acidic conditions to form an ester.
  • Reductive Amination: The carbonyl group might undergo reductive amination to form a secondary amine.

(2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. One of these enantiomers, specifically the (R)-enantiomer, is the active ingredient in the antiepileptic drug lacosamide (WO2011158194A1: ). However, the (2S)-enantiomer has also received attention in scientific research for several reasons:

  • Precursor for Lacosamide Synthesis

    (2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide can be a useful intermediate in the synthesis of lacosamide. Researchers have explored enzymatic methods for separating the (R)-enantiomer from a racemic mixture (containing both enantiomers) of this compound. This allows for the isolation of the desired form for lacosamide production (WO2011158194A1: , US20130095535A1: ).

  • Potential Biological Activity

    While the (R)-enantiomer is the active component of lacosamide, some research suggests the (2S)-enantiomer may have its own biological properties. However, more research is needed to understand any potential therapeutic applications of the (2S) form (GSRS: ).

Sequence

X

Dates

Modify: 2023-08-16

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